4-Aminothiophene-3-carboxylic acid hydrochloride
Description
4-Aminothiophene-3-carboxylic acid hydrochloride, also known as Methyl 4-aminothiophene-3-carboxylate hydrochloride, is a chemical compound with the molecular formula CHClNOS . It is used in the preparation of ethyl (4-methoxycarbonyl)thiophene-3-carbamate by reacting with carbonochloridic acid ethyl ester .
Synthesis Analysis
Methyl 3-aminothiophene-4-carboxylate hydrochloride is used in the preparation of ethyl (4-methoxycarbonyl)thiophene-3-carbamate by reacting with carbonochloridic acid ethyl ester . More details about its synthesis can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with an amino group at the 4th position and a carboxylate group at the 3rd position . The molecular weight of this compound is 193.651 Da .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Physical and Chemical Properties Analysis
The boiling point of this compound is reported to be between 183-185°C . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Properties
IUPAC Name |
4-aminothiophene-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c6-4-2-9-1-3(4)5(7)8;/h1-2H,6H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROPFFRXMVVWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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